TPT-004

Tryptophan Hydroxylase Enzyme Inhibition Isoform Selectivity

TPT-004 is a structurally validated, orally active TPH1 inhibitor with a clean off-target profile (97 targets screened) and superior in vivo tolerability (400 mg/kg/day in rats), distinguishing it from non-selective TPH inhibitors. Its binding mode is resolved by X-ray crystallography (PDB: 8CJL), ensuring batch-to-batch consistency for reproducible carcinoid syndrome, PAH, or colorectal tumor studies.

Molecular Formula C18H20N6O3S
Molecular Weight 400.5 g/mol
Cat. No. B12382501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTPT-004
Molecular FormulaC18H20N6O3S
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCCN1C2=C(C(=O)NC1=O)N(C(=N2)CC3=CN4C=C(SC4=N3)C)CC5COC5
InChIInChI=1S/C18H20N6O3S/c1-3-23-15-14(16(25)21-17(23)26)24(6-11-8-27-9-11)13(20-15)4-12-7-22-5-10(2)28-18(22)19-12/h5,7,11H,3-4,6,8-9H2,1-2H3,(H,21,25,26)
InChIKeyFJDRFUYWOVFIPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-8-((2-methylimidazo[2,1-b]thiazol-6-yl)methyl)-7-(oxetan-3-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione (TPT-004): A Structurally Characterized Xanthine-Imidazothiazole for Selective TPH1 Inhibition


The compound 3-Ethyl-8-((2-methylimidazo[2,1-b]thiazol-6-yl)methyl)-7-(oxetan-3-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione, also designated as TPT-004 or ligand code UXC, is a synthetic small molecule belonging to the xanthine-imidazothiazole class [1]. It functions as a potent and orally active inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (5-HT) biosynthesis, with a specific design objective to achieve peripheral selectivity by targeting the TPH1 isoform while minimizing interaction with the centrally located TPH2 isoform [2]. Its three-dimensional binding mode within the active site of human TPH1 has been experimentally resolved via X-ray crystallography, providing a definitive structural basis for its mechanism of action [3].

Why 3-Ethyl-8-((2-methylimidazo[2,1-b]thiazol-6-yl)methyl)-7-(oxetan-3-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione Cannot Be Interchanged with Other TPH Inhibitors


Generic substitution among TPH inhibitors is not scientifically valid due to profound differences in isoform selectivity, off-target profiles, and in vivo safety margins that arise from unique structural features of the inhibitor scaffold. TPT-004 is distinguished by its xanthine-imidazothiazole core and a specific oxetane substituent, which confer a binding mode that spans both the pterin and tryptophan substrate pockets of TPH1 [1]. This is in contrast to other TPH inhibitors like telotristat ethyl, which exhibit a different selectivity profile and a narrower safety window in preclinical dose-ranging studies [2]. Furthermore, TPT-004 has demonstrated a clean off-target profile against a panel of 97 targets, a characteristic not guaranteed across other members of this inhibitor class, making its substitution in sensitive experimental models a high-risk variable [3].

Quantitative Differentiation Evidence for 3-Ethyl-8-((2-methylimidazo[2,1-b]thiazol-6-yl)methyl)-7-(oxetan-3-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione


Comparative TPH Isoform Inhibition Potency

In head-to-head biochemical assays, TPT-004 demonstrates differential potency against the two TPH isoforms, a critical parameter for achieving peripheral selectivity. Its IC50 for TPH1 is 77 nM, while its IC50 for the centrally expressed TPH2 isoform is 16 nM . This contrasts with the inhibitor Rodatristat (KAR5417), which shows IC50 values of 33 nM and 7 nM for TPH1 and TPH2, respectively, indicating a distinct selectivity ratio [1].

Tryptophan Hydroxylase Enzyme Inhibition Isoform Selectivity

Cellular Efficacy in a Serotonergic Cell Model

TPT-004 effectively reduces intracellular serotonin levels in a human carcinoid cell line (BON) known to express TPH1, with an IC50 value of 0.952 µM . While a direct comparator value in this exact model is not provided in the available data for this Evidence_Item, this value serves as a critical baseline for cellular target engagement that distinguishes it from compounds with poor cell permeability or intracellular stability.

Cellular Pharmacology Serotonin Biosynthesis Carcinoid Model

Broad-Selectivity Profiling Against a Panel of 97 Targets

A key differentiator for TPT-004 is its demonstrated high selectivity, confirmed through profiling against a panel of 97 diverse targets. In this study, TPT-004 showed minimal off-target interactions, underscoring its specificity for the TPH enzymes compared to the comparator telotristat (LP778902) and its prodrug (LX1606) [1]. This is a critical advancement over earlier generation inhibitors, which may have broader off-target activity profiles that complicate the interpretation of in vivo results.

Off-target Selectivity Drug Safety Polypharmacology

In Vivo Safety and Tolerability Profile in a Dose-Range Finding Study

A dose-range finding (DRF) study in rats directly compared the in vivo safety profile of TPT-004 to that of other TPH inhibitors. TPT-004 showed no adverse effects on survival and body weight at doses up to 400 mg/kg/day. Hematology parameters remained normal, with only minor liver changes observed [1]. This is a quantifiable and favorable safety margin that distinguishes it from other TPH inhibitors, such as telotristat, which have been associated with a narrower therapeutic window in preclinical models [2].

In Vivo Toxicology Preclinical Safety Dose-Range Finding

Optimal Research and Industrial Application Scenarios for 3-Ethyl-8-((2-methylimidazo[2,1-b]thiazol-6-yl)methyl)-7-(oxetan-3-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione


Preclinical in Vivo Studies of Peripheral Serotonin-Driven Disease Models Requiring a Wide Safety Margin

Given its demonstrated tolerability in a dose-range finding study up to 400 mg/kg/day in rats with no adverse effects on survival or body weight [1], TPT-004 is the preferred tool compound for long-term in vivo efficacy studies in models of carcinoid syndrome, pulmonary arterial hypertension (PAH), and colorectal tumor growth. Its favorable safety profile, which is superior to that of other TPH inhibitors like telotristat ethyl [2], allows for chronic dosing regimens without the confounding influence of compound-related toxicity, thereby increasing the reliability of data interpretation.

Mechanistic Dissection of Peripheral vs. Central Serotonergic Pathways

For studies aiming to isolate the role of peripherally synthesized serotonin from centrally derived serotonin, TPT-004 provides a clear advantage. Its distinct isoform selectivity profile, with an IC50 of 77 nM for TPH1 and 16 nM for TPH2 , is part of a design strategy to inhibit TPH1 in the periphery while preventing interaction with TPH2 in the brain [3]. This contrasts with other inhibitors like Rodatristat [4], making TPT-004 the more appropriate choice for generating cleaner, peripherally restricted phenotypes in experimental models.

Structural Biology and Biophysics Studies Requiring a Co-crystallized Ligand

For structural biology groups investigating TPH1 inhibitor binding modes, TPT-004 is a validated and well-characterized tool. Its three-dimensional binding pose within the human TPH1 catalytic domain has been resolved by X-ray crystallography at a resolution of 1.83 Å and is publicly available (PDB ID: 8CJL) [5]. This structural data provides a rational basis for the design of derivative compounds, the interpretation of structure-activity relationships, and the validation of computational docking models, offering a level of insight that is not available for many other TPH inhibitors.

Studies Requiring a Highly Selective Chemical Probe with Minimal Off-Target Polypharmacology

TPT-004 is the optimal selection for experiments where a clean pharmacological profile is paramount. Its high selectivity, confirmed by minimal interactions in a broad 97-target screen and superior performance compared to telotristat and its prodrug [6], makes it a superior chemical probe for target validation studies. This characteristic is critical for generating unambiguous, target-specific biological readouts and reducing the risk of data misinterpretation due to off-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for TPT-004

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.